2-[(2-methylbenzyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide
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Overview
Description
2-{[(2-methylphenyl)methyl]sulfanyl}-N’-(1-methylpiperidin-4-ylidene)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a sulfanyl group, a piperidinylidene moiety, and an acetohydrazide functional group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-methylphenyl)methyl]sulfanyl}-N’-(1-methylpiperidin-4-ylidene)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the sulfanyl intermediate: This step involves the reaction of 2-methylbenzyl chloride with sodium sulfide to form 2-methylbenzyl sulfide.
Hydrazide formation: The 2-methylbenzyl sulfide is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Piperidinylidene introduction: The final step involves the condensation of the hydrazide with 1-methyl-4-piperidone under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-methylphenyl)methyl]sulfanyl}-N’-(1-methylpiperidin-4-ylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanyl group, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(2-methylphenyl)methyl]sulfanyl}-N’-(1-methylpiperidin-4-ylidene)acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-methylphenyl)methyl]sulfanyl}benzoic acid
- 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal
- 2-(4-methylsulfonylphenyl)indole derivatives
Uniqueness
2-{[(2-methylphenyl)methyl]sulfanyl}-N’-(1-methylpiperidin-4-ylidene)acetohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H23N3OS |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide |
InChI |
InChI=1S/C16H23N3OS/c1-13-5-3-4-6-14(13)11-21-12-16(20)18-17-15-7-9-19(2)10-8-15/h3-6H,7-12H2,1-2H3,(H,18,20) |
InChI Key |
MKLFCFUTJITABK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NN=C2CCN(CC2)C |
Origin of Product |
United States |
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